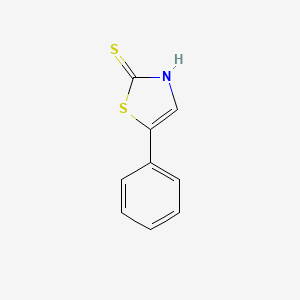

5-Phenylthiazole-2-thiol

Descripción general

Descripción

5-Phenylthiazole-2-thiol is a chemical compound with the molecular formula C9H7NS2 . It is used in the synthesis of novel azabicyclo derivatives .

Synthesis Analysis

5-Phenylthiazole-2-thiol can be synthesized via the Kabachnik–Fields reaction in the presence of ionic liquid under ultrasound irradiation . This method involves the condensation of three components and has been found to be an efficient method for the synthesis of biologically active compounds .Molecular Structure Analysis

The molecular structure of 5-Phenylthiazole-2-thiol consists of a thiazole ring attached to a phenyl group . The thiazole ring is a five-membered ring containing sulfur and nitrogen atoms .Chemical Reactions Analysis

5-Phenylthiazole-2-thiol can undergo various chemical reactions. For instance, it can be used in the synthesis of novel α-aminophosphonates derivatives . These derivatives have shown moderate inhibitory activities against both Gram-positive and Gram-negative bacteria .Physical And Chemical Properties Analysis

5-Phenylthiazole-2-thiol has a molecular weight of 193.29 . More detailed physical and chemical properties such as melting point, boiling point, and density can be found on chemical databases .Aplicaciones Científicas De Investigación

Tautomerism and Addition Reactions

5-Phenylthiazole-2-thiol has been studied for its tautomerism and addition reactions. Barrett and Walker (1976) found that 2-phenylthiazole-5-thiols exhibit different reaction types compared to their oxygen analogues. These thiols behave as typical heteroaromatic thiols, undergoing addition reactions involving only the exocyclic sulfur atom and forming sulphides. Additionally, a mesoionic thiazole-5-thiol showed cycloaddition reactivity (Barrett & Walker, 1976).

Corrosion Inhibition

Gece and Bilgiç (2012) explored the inhibition efficiency of certain compounds containing methylthiophenyl moiety, such as 2-[4-(Methylthio) phenyl] acetohydrazide and 5-[4-(methylthio)benzyl]-4H-1,2,4-triazole-3-thiol, in inhibiting zinc corrosion in an acidic medium. Their research provided insights into how the introduction of the thiophenyl group in strategic positions alters molecular activity and inhibition efficiencies (Gece & Bilgiç, 2012).

Antimicrobial Activity

Xie et al. (2017) synthesized novel quaternary ammonium salts incorporating 5-phenyl-1,3,4-oxadiazole-2-thiol and other analogues. These compounds displayed potent antimicrobial effects against common pathogens and had relatively low cytotoxicity, suggesting their potential as novel antimicrobial agents (Xie et al., 2017).

Microwave Irradiation in Synthesis

Khrustalev (2009) explored the synthesis of 5-amino-containing 2-amino-4-phenyl-thiazole under microwave irradiation conditions. This method aimed to overcome the long reaction time typically associated with the synthesis of 2-amino-4-phenylthiazole derivatives, highlighting the compound's broad spectrum of biological activities (Khrustalev, 2009).

Corrosion Inhibition and Biocidal Action

Abd-Elaal et al. (2014) synthesized compounds like 5-(phenyl)-4H-1,2,4-triazole-3-thiol and evaluated them as corrosion inhibitors against carbon steel corrosion in acidic conditions. Their study revealed significant inhibition effects and also demonstrated good biocidal action against sulfate-reducing bacteria (Abd-Elaal et al., 2014).

Antiviral and Antimicrobial Activities

El‐Sayed et al. (2013) investigated the antiviral and antimicrobial activities of 1,2,4-Triazole Thioglycoside Derivatives, including 5-(2-methylthio)phenyl-1,2,4-triazole-3-thiol. Their research contributed to the understanding of the bioactivity of these compounds (El‐Sayed et al., 2013).

Corrosion Inhibition Efficiency

Farsak (2019) focused on the efficiency of 5-Phenyl-1H-1,2,4-triazole-3-thiol as an inhibitor against acid corrosion of mild steel. The study revealed an inhibition efficiency of 97.9%, emphasizing the compound's potential in industrial applications (Farsak, 2019).

Mecanismo De Acción

While the exact mechanism of action of 5-Phenylthiazole-2-thiol is not fully understood, it is known that thiazole-based compounds display significant pharmacological potential with an ability to modulate the activity of many enzymes involved in metabolism . They have demonstrated antibacterial, antifungal, anti-inflammatory, antioxidant, and antiproliferative activities .

Direcciones Futuras

5-Phenylthiazole-2-thiol and its derivatives have shown promise in the field of medicinal chemistry, particularly as potential antimicrobial agents . Future research could focus on further exploring the biological activities of these compounds and developing them into effective treatments for various diseases .

Propiedades

IUPAC Name |

5-phenyl-3H-1,3-thiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NS2/c11-9-10-6-8(12-9)7-4-2-1-3-5-7/h1-6H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWLSEYMWXVXBOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CNC(=S)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40480645 | |

| Record name | 5-PHENYLTHIAZOLE-2-THIOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40480645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Phenylthiazole-2-thiol | |

CAS RN |

25445-02-7 | |

| Record name | 5-PHENYLTHIAZOLE-2-THIOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40480645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

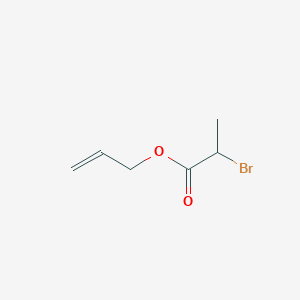

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(4-Aminophenyl)-2-thiazolyl]-2-pyridinamine](/img/structure/B1625489.png)

![1-[[2-(Piperidin-1-ylmethyl)phenyl]methyl]piperidine](/img/structure/B1625506.png)